![molecular formula C15H10F6N2O2 B3674724 N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B3674724.png)
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]pyridine-4-carboxamide
Overview
Description
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]pyridine-4-carboxamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and a hydroxypropan-2-yl moiety makes it a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide, also known as T0901317, are the Liver X Receptors (LXR) and Retinoic Acid Receptor-Related Orphan Receptors (ROR) . These receptors play a crucial role in regulating gene expression involved in lipid metabolism and inflammation.
Mode of Action
T0901317 acts as an agonist for LXR and an inverse agonist for RORα and RORγ . It binds directly to these receptors with high affinity, modulating their ability to interact with transcriptional cofactor proteins . This interaction results in changes in the transcriptional activity of genes regulated by these receptors.
Biochemical Pathways
The activation of LXR by T0901317 leads to the up-regulation of ATP-binding cassette transporter A1 (ABCA1) gene expression . ABCA1 plays a key role in the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins, which is the first step in the formation of high-density lipoprotein (HDL). On the other hand, the inhibition of RORα and RORγ activity affects the transcription of genes involved in various biological processes including immunity, metabolism, and cellular proliferation .
Pharmacokinetics
The compound’s molecular weight of 48133 suggests that it may have good oral bioavailability, as molecules under 500 Daltons typically have better absorption and permeation.
Result of Action
The activation of LXR and inhibition of RORα and RORγ by T0901317 can lead to changes in lipid metabolism and immune response. For instance, it can prevent the secretion of insulin by acting on the metabolism of mitochondria . Moreover, the up-regulation of ABCA1 gene expression can promote cholesterol efflux, potentially reducing the risk of atherosclerosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of T0901317. For example, the presence of a -CF3 group in the molecule can improve drug potency by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein
Future Directions
Biochemical Analysis
Biochemical Properties
N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide interacts with several enzymes and proteins. It has been found to inhibit the transactivation activity of RORα and RORγ
Cellular Effects
The effects of N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide on cells are diverse. It has been shown to prevent the secretion of insulin by acting on the metabolism of mitochondria . This suggests that it may have significant impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an LXR agonist, leading to an up-regulation of ABC1 gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (CrO3, KMnO4), reducing agents (NaBH4, LiAlH4), and electrophilic reagents (HNO3, Br2). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide
- N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide
- 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol
Uniqueness
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]pyridine-4-carboxamide is unique due to the presence of both a pyridine ring and a hexafluoro-hydroxypropan-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O2/c16-14(17,18)13(25,15(19,20)21)10-1-3-11(4-2-10)23-12(24)9-5-7-22-8-6-9/h1-8,25H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPORGRYCUZXNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


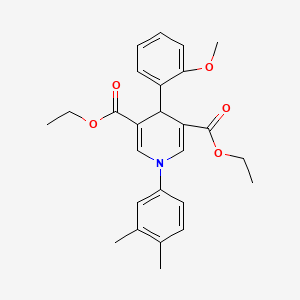

![2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one](/img/structure/B3674663.png)


![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B3674705.png)

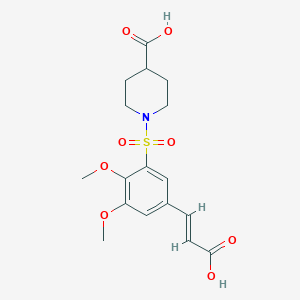
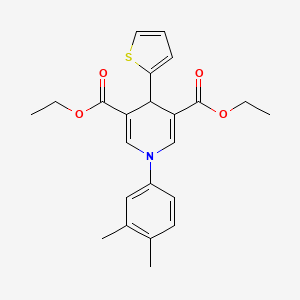
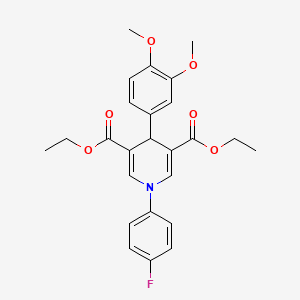
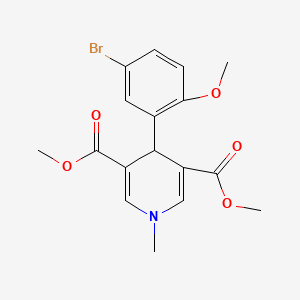
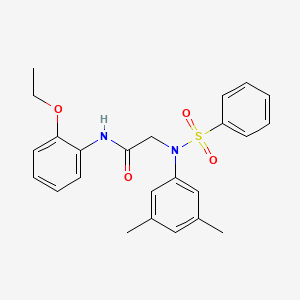
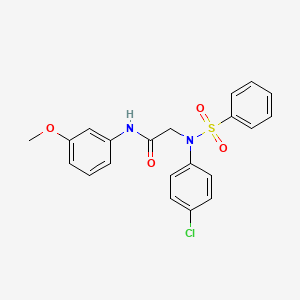
![N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674761.png)
